5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid: is an organic compound with the molecular formula C14H8F3NO5 and a molecular weight of 327.215 g/mol. This compound is characterized by the presence of a nitro group, a trifluoromethoxyphenyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-throughput reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The trifluoromethoxy group can be involved in nucleophilic substitution reactions.
Substitution: The benzoic acid moiety can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides and alcohols are commonly used for esterification.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Ester derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and trifluoromethoxy groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the design of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins.
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 5-Nitro-2-(trifluoromethoxy)benzoic acid
Comparison: Compared to these similar compounds, 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethoxy group on the same aromatic ring provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound this compound features a nitro group and a trifluoromethoxy group attached to a benzoic acid backbone. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of nitroaromatic compounds, including this compound, as bioreductive agents in hypoxic tumor environments. These compounds can be activated by specific tumor enzymes, transforming them into cytotoxic agents that selectively target cancer cells. This mechanism enhances treatment specificity while minimizing damage to healthy tissues .
The biological activity of this compound may involve:
- Inhibition of Chloride Channels : Similar compounds have been shown to block chloride channels, which are crucial for various cellular processes. For instance, the related compound 5-nitro-2-(3-phenylpropylamino)benzoic acid has been identified as a potent chloride channel blocker, affecting cell apoptosis and drug resistance mechanisms in cancer cells .
- Induction of Apoptosis : Studies indicate that nitroaromatic compounds can modulate apoptotic pathways by altering the expression of proteins involved in cell survival and death, such as Bax and Bcl-2 .
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to this compound exhibited significant antitumor activity against various cancer cell lines by inducing apoptosis through the modulation of chloride channels .
- Bioreductive Activation : Research has shown that nitroaromatic compounds can serve as prodrugs, becoming activated in hypoxic conditions typical of solid tumors. This property is particularly advantageous for targeted cancer therapies .
Data Table: Biological Activities and Mechanisms
Properties
IUPAC Name |
3-nitro-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDVKJABWTHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691806 |
Source
|
Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261782-84-6 |
Source
|
Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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